molecular formula C14H13Cl4N B14051804 [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14051804
M. Wt: 337.1 g/mol
InChI Key: OIEOSZWDGRJXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is an organic compound with the molecular formula C14H13Cl4N and a molar mass of 337.07 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a dimethylamine group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve large-scale chlorination processes, where the precursor compounds are treated with chlorine gas in the presence of a catalyst. The resulting intermediate compounds are then reacted with dimethylamine under specific conditions to yield the final product.

Chemical Reactions Analysis

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Scientific Research Applications

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine include:

Compared to these compounds, this compound is unique due to its multiple chlorine atoms and dimethylamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)10-6-8(15)7-11(16)13(10)17/h3-5,7,10H,6H2,1-2H3

InChI Key

OIEOSZWDGRJXTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1Cl)C2CC(=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.